molecular formula C20H22N4O4S B10983279 Ethyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-4-carboxylate

Ethyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10983279
M. Wt: 414.5 g/mol
InChI Key: UEYJANVYOCOXEB-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

  • Thiazole Ring: : The compound contains a thiazole ring, which is a five-membered heterocyclic ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole family, along with imidazoles and oxazoles. The aromaticity of the thiazole ring arises from the delocalization of π-electrons around the sulfur atom, satisfying Hückel’s rule.

  • Functional Groups: : The compound features an acetyl group (CH₃C(O)-) and an ethyl ester group (C₂H₅OC(O)-) attached to the thiazole ring.

  • Biological Significance: : Thiazoles are found in various biologically active compounds, including antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), antifungal drugs (e.g., Abafungin), and antineoplastic agents (e.g., Tiazofurin).

Preparation Methods

The synthetic routes for Ethyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-4-carboxylate involve several steps

  • Thiazole Synthesis: : The thiazole ring can be synthesized using various methods, such as the Gewald reaction or the Hantzsch thiazole synthesis.

  • Acetylation: : The acetyl group is introduced by reacting the thiazole with acetic anhydride or acetyl chloride.

  • Esterification: : this compound is formed by esterification of the thiazole carboxylic acid with ethanol.

Chemical Reactions Analysis

    Electrophilic Substitution: The C-5 atom of the thiazole ring can undergo electrophilic substitution due to its π-electron density.

    Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.

Common reagents and conditions depend on the specific reactions involved.

Scientific Research Applications

Ethyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-4-carboxylate has diverse applications:

    Medicine: Investigate its potential as an antitumor or cytotoxic drug with fewer side effects.

    Chemistry: Explore its reactivity and use as a building block for novel compounds.

    Industry: Consider its role in chemical reaction accelerators and other industrial processes.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways, but detailed mechanisms remain an active area of research.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further exploration could highlight its uniqueness compared to related structures.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 2-[[2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H22N4O4S/c1-4-28-19(27)16-11-29-20(21-16)22-17(25)9-15-13-7-5-6-8-14(13)18(26)24(23-15)10-12(2)3/h5-8,11-12H,4,9-10H2,1-3H3,(H,21,22,25)

InChI Key

UEYJANVYOCOXEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)CC(C)C

Origin of Product

United States

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